molecular formula C10H12FNO B14838542 3-Cyclopropoxy-4-ethyl-5-fluoropyridine

3-Cyclopropoxy-4-ethyl-5-fluoropyridine

Cat. No.: B14838542
M. Wt: 181.21 g/mol
InChI Key: IELNZGJSUMJZEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 3-Cyclopropoxy-4-ethyl-5-fluoropyridine, typically involves nucleophilic substitution reactions. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . This method has been applied to synthesize various substituted fluoropyridines with high yields.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions using similar fluorinating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-ethyl-5-fluoropyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can produce azido derivatives, while oxidation with potassium permanganate can yield oxidized pyridine derivatives .

Scientific Research Applications

3-Cyclopropoxy-4-ethyl-5-fluoropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-ethyl-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring enhances its electron-withdrawing properties, affecting the compound’s reactivity and interactions with other molecules. This can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropoxy-4-ethyl-5-fluoropyridine include other fluorinated pyridines such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cyclopropoxy and ethyl groups, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-cyclopropyloxy-4-ethyl-5-fluoropyridine

InChI

InChI=1S/C10H12FNO/c1-2-8-9(11)5-12-6-10(8)13-7-3-4-7/h5-7H,2-4H2,1H3

InChI Key

IELNZGJSUMJZEK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1OC2CC2)F

Origin of Product

United States

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